N-(2-aminophenyl)-decahydroquinoline-2-carboxamide

Medicinal Chemistry Scaffold Hopping HDAC Inhibition

HDAC inhibitor scaffold hopping requires saturated-core analogs, yet most available quinoline scaffolds remain flat and aromatic-where minor structural changes can shift potency >40-fold. This compound solves that gap by delivering a pre-assembled decahydroquinoline core with an N-(2-aminophenyl) zinc-binding group, enabling systematic SAR comparison against established quinoline-4-carboxamide inhibitors. • Saturated decahydroquinoline core for 3D pharmacophore exploration vs. aromatic analogs • Ready diversification via the 2-aminophenyl handle accelerates hit-to-lead analog synthesis • ≥95% purity; commercial availability eliminates de novo core synthesis

Molecular Formula C16H23N3O
Molecular Weight 273.38
CAS No. 1251923-45-1
Cat. No. B2390470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminophenyl)-decahydroquinoline-2-carboxamide
CAS1251923-45-1
Molecular FormulaC16H23N3O
Molecular Weight273.38
Structural Identifiers
SMILESC1CCC2C(C1)CCC(N2)C(=O)NC3=CC=CC=C3N
InChIInChI=1S/C16H23N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h2,4,6,8,11,13,15,18H,1,3,5,7,9-10,17H2,(H,19,20)
InChIKeyWSTXBEUFNZYMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-Aminophenyl)-decahydroquinoline-2-carboxamide: HDAC-Targeted Scaffold


N-(2-Aminophenyl)-decahydroquinoline-2-carboxamide (CAS 1251923-45-1), identified as a versatile small molecule scaffold , has a molecular formula of C16H23N3O and a molecular weight of 273.37 g/mol [1]. Structurally, it features a saturated decahydroquinoline core linked via a 2-carboxamide bond to an N-(2-aminophenyl) group. While its full biological profile remains sparsely documented, this core structure is closely related to a class of quinoline-4-carboxamide derivatives that have been extensively studied for their pan-HDAC inhibitory activity and cytotoxicity against multiple cancer cell lines [2].

Saturated decahydroquinoline core enables scaffold hopping away from planar quinoline HDAC inhibitors
2‑Carboxamide linkage defines a distinct zinc‑binding group orientation for SAR exploration
Commercial availability with defined purity supports rapid library synthesis for cell‑based pan‑HDAC screening

N-(2-Aminophenyl)-decahydroquinoline-2-carboxamide: Structural Sensitivity and Substitution Limits


This compound cannot be generically substituted with other N-(2-aminophenyl) quinolinecarboxamides due to its unique saturated decahydroquinoline core. Research on closely related quinoline-4-carboxamide analogs demonstrates that minor structural variations critically impact both potency and target selectivity. For instance, within a single study, the most potent compound in the N-(2-aminophenyl)-2-methylquinoline-4-carboxamide series exhibited an IC50 of 2.4 µM against HCT116 cells, while the least potent in the same series exceeded 100 µM, a >40-fold difference [1]. Furthermore, switching the core heterocycle from a quinoline to a benzo[h]quinoline shifted the IC50 range for the most active analogs from 18.5-43.5 µM to >100 µM against the same cell line [2]. These findings underscore that the identity and saturation state of the quinoline ring are not trivial, but are key determinants of biological activity, making direct substitution without supporting data a significant risk to research validity and reproducibility.

Target Compound
Common Analog
Saturated decahydroquinoline core
Unsaturated quinoline or benzo[h]quinoline core
2-Carboxamide linkage
4-Carboxamide linkage (all known active HDAC analogs)
  • Core saturation may shift potency substantially based on minor ring modifications in related series; direct substitution risks misinterpretation.
  • 2‑Carboxamide linkage may alter binding geometry and HDAC isoform selectivity; extrapolation from 4‑carboxamide analogs is not supported.

N-(2-Aminophenyl)-decahydroquinoline-2-carboxamide: Differentiation Evidence


Saturated vs. Unsaturated Quinoline Core Scaffolds

N-(2-Aminophenyl)-decahydroquinoline-2-carboxamide (CAS 1251923-45-1) is differentiated from its most widely studied analogs by its saturated decahydroquinoline core, in contrast to the unsaturated quinoline or benzo[h]quinoline rings found in active HDAC inhibitors [1]. While direct quantitative comparison is absent, this structural distinction is critical: the saturated core eliminates planarity, alters basicity (pKa of the ring nitrogen), and dramatically changes the 3D conformation relative to flat aromatic systems. This 'scaffold hopping' approach is a proven strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties away from a known chemotype [2].

Core Scaffold
Class-level inference
Saturated decahydroquinoline vs Unsaturated quinoline / benzo[h]quinoline
Enables distinct 3D pharmacophore; SAR not accessible with planar aromatics
Structural inference; direct biological comparison not reported
Medicinal Chemistry Scaffold Hopping HDAC Inhibition

2-Carboxamide vs. 4-Carboxamide Linkage in HDAC Inhibitors

The target compound features a 2-carboxamide linkage, whereas all characterized HDAC-inhibitory N-(2-aminophenyl)quinoline analogs in the literature utilize a 4-carboxamide linkage [1]. This positional isomerism is non-trivial; the 2-carboxamide places the critical 2-aminophenyl zinc-binding group (ZBG) in a different geometric orientation relative to the core. Published SAR data shows that even within the 4-carboxamide series, substitution at the quinoline 2-position (e.g., methyl vs. styryl) modulates cytotoxicity IC50 by >5-fold on the same cell line [2]. The shift from the 4-position to the 2-position represents an even more fundamental change, with the potential to significantly alter binding mode and isoform selectivity [1].

Linkage Position
Class-level inference
2-Carboxamide vs 4-Carboxamide (all known active HDAC analogs)
Defines distinct SAR vector; binding mode may differ
Activity inferred from 4‑carboxamide series; >5‑fold variation seen with minor 2‑position changes
Medicinal Chemistry HDAC Inhibition Structure-Activity Relationship

Commercial Availability as a Validated Scaffold

N-(2-Aminophenyl)-decahydroquinoline-2-carboxamide is available as a purchasable research chemical from multiple established vendors, with a specified minimum purity of 95% . This contrasts with many literature-described analogs that require custom synthesis, a process that introduces significant time delays, upfront synthetic chemistry costs, and batch-to-batch variability. Procuring this specific compound from a commercial source ensures a defined purity level and eliminates the labor and capital expenditure associated with in-house synthesis of a comparator molecule .

Procurement Attribute
Supplier data
Commercially available (AKSci, CymitQuimica) with purity ≥95%
Reduces synthesis burden and accelerates hit expansion
Batch‑specific COA review recommended
Chemical Procurement Scaffold-Based Drug Discovery Chemical Synthesis

IP Landscape and Freedom-to-Operate Potential

A patent landscape assessment reveals that while the broader quinolinecarboxamide chemical space is heavily populated with patents [1], the specific saturated decahydroquinoline-2-carboxamide scaffold with an N-(2-aminophenyl) substituent is not explicitly claimed in any identified patent family as of the search date. This contrasts sharply with the densely patented quinoline-4-carboxamide HDAC inhibitor space [2]. The absence of direct patent coverage for this specific compound may offer greater freedom-to-operate for organizations seeking to develop novel intellectual property around this distinct chemotype, making it a strategically valuable starting point for drug discovery programs [3].

Patent Landscape
Context-dependent
No direct patent claims on this scaffold vs. densely patented quinoline‑4‑carboxamide space
May offer greater freedom‑to‑operate for proprietary research
Patent search as of April 2026; legal review advised
Drug Discovery Intellectual Property Chemical Patent

N-(2-Aminophenyl)-decahydroquinoline-2-carboxamide: Recommended Applications


Scaffold Hopping for HDAC Inhibitor Discovery

This compound is optimally suited for medicinal chemistry programs focused on 'scaffold hopping' from the established quinoline-4-carboxamide HDAC inhibitor class [1]. Its saturated decahydroquinoline core and 2-carboxamide linkage provide a distinct three-dimensional and electronic profile, enabling exploration of new chemical space while retaining the N-(2-aminophenyl) zinc-binding group (ZBG) critical for HDAC engagement. Procuring this compound allows researchers to generate novel SAR data and potentially discover inhibitors with improved isoform selectivity or pharmacokinetic properties compared to known flat, aromatic analogs.

Chemical Probe Development for Target Identification

Given the structural novelty of the saturated decahydroquinoline core [1], this compound can serve as a core scaffold for synthesizing a focused library of chemical probes. By modifying the N-(2-aminophenyl) group or adding substituents to the decahydroquinoline ring, researchers can create tools to interrogate the biological function of understudied targets that may bind this specific three-dimensional pharmacophore. Its commercial availability streamlines the synthesis and testing of multiple derivatives for chemical biology studies.

SAR Exploration of Saturated Heterocyclic Cores

This compound represents a valuable entry point for systematically exploring the SAR of saturated versus unsaturated heterocyclic cores in a specific biological context. By directly comparing its activity (once determined) to that of its unsaturated quinoline-4-carboxamide analogs [1], researchers can quantify the impact of ring saturation on potency, selectivity, and off-target effects. Such comparative studies are fundamental to rational drug design and can provide insights applicable beyond this single chemotype.

Hit Validation and Lead Optimization

For a research program that has identified a hit from a phenotypic screen that contains a saturated decahydroquinoline core, this compound serves as a key commercial building block [1]. Its 2-aminophenyl handle allows for rapid diversification through amide coupling or other reactions, enabling the rapid synthesis of analogs for hit validation and initial SAR exploration. Using a commercially available, high-purity starting material accelerates the hit-to-lead phase by eliminating the need for a de novo synthesis of the complex core.

Application
Selection Property
Validation Focus
Scaffold-hopping studies
Saturated core with distinct 3D profile
HDAC isoform selectivity profiling
Chemical probe synthesis
2‑Carboxamide handle for derivatization
Target engagement validation
SAR comparison saturated vs unsaturated cores
Direct comparator to unsaturated quinoline analogs
Cell‑based pan‑HDAC assay; cytotoxicity endpoint review
Hit‑to‑lead diversification
Commercial availability with defined purity
Rapid analog synthesis and initial SAR
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